Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate
Description
Properties
IUPAC Name |
methyl 4-(2,5-dimethyl-N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11-7-8-12(2)13(10-11)15(20(4,17)18)9-5-6-14(16)19-3/h7-8,10H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGAYOCADOMDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CCCC(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Aminoaryl Butanoate Esters
A crucial precursor is methyl 4-(4-aminophenyl)butanoate or its analogs, which can be prepared by reduction of the corresponding nitro compounds or via esterification of the corresponding amino acids.
These methods provide the aminoaryl butanoate intermediate necessary for further functionalization.
Coupling to Form the Target Compound
The final step involves coupling the methylsulfonyl-substituted aromatic amine with the butanoate ester backbone. This can be achieved by:
- Amination reactions where the amino group is attached to the butanoate chain.
- Use of protecting groups if necessary to avoid side reactions.
- Hydrogenation or reduction steps to finalize the amine functionality.
Alternative Synthetic Routes and Intermediates
Patent CN101952249B describes methods for preparing related amino acid esters and their derivatives, involving:
- Use of protected amines and esters.
- Hydrogenation steps to reduce intermediates.
- Use of various alkoxide bases (e.g., potassium tert-butoxide) for deprotonation and substitution reactions.
These methods emphasize avoiding shortcomings of earlier art by providing alternative reaction schemes, including:
- Conversion of protected intermediates to the desired amino esters.
- Use of metal alkoxides for esterification or substitution.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted esters
Scientific Research Applications
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic amine moiety can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate can be compared with other similar compounds such as:
Methyl 4-[(2,5-dimethylphenyl)amino]butanoate: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]pentanoate: Has an additional carbon in the alkyl chain, which can influence its physical and chemical properties.
The presence of the sulfonyl group in this compound makes it unique, as it imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural attributes which include a butanoate ester and a sulfonyl-substituted aromatic amine. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H21NO4S
- CAS Number : 1858251-98-5
- IUPAC Name : methyl 4-(2,5-dimethyl-N-methylsulfonylanilino)butanoate
The compound features a sulfonyl group that enhances its interaction with biological molecules, potentially modulating various biochemical pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The sulfonyl group can form strong hydrogen bonds with biomolecules, influencing their activity.
- Aromatic Interactions : The aromatic amine moiety can engage in π-π interactions with aromatic residues in proteins, affecting their function and potentially leading to changes in cellular processes.
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| MX69 | EU-1 | 7.5 |
| Analog 14 | EU-1 | 0.3 |
This suggests that structural modifications can significantly enhance potency against cancer cells, indicating a promising avenue for drug development.
Other Biological Activities
The compound is also being investigated for other biological activities such as:
- Antioxidant Activity : Similar compounds have demonstrated free radical scavenging capabilities.
- Antihypertensive Effects : Some derivatives have shown potential in lowering blood pressure through various mechanisms.
Case Studies and Research Findings
- Dual Targeting in Cancer Therapy :
- Molecular Docking Studies :
-
Synthesis and Characterization :
- The synthesis of this compound typically involves nucleophilic substitution reactions and has been optimized for higher yields in industrial settings.
Q & A
Basic Synthesis: What are the foundational steps for synthesizing Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate?
The synthesis typically involves:
- Esterification : Reacting 4-aminobutyric acid with methanol under acidic conditions (e.g., H₂SO₄ catalyst) to form methyl 4-aminobutanoate .
- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
- Aromatic Substitution : Coupling the sulfonamide intermediate with 2,5-dimethylphenyl derivatives (e.g., bromo- or chloro-substituted aryl compounds) using palladium-catalyzed cross-coupling reactions.
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (using melting points as guides, e.g., 54–58°C for similar aryl acids ) or column chromatography.
Advanced Synthesis: How can reaction conditions be optimized for higher yield and stereochemical purity?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency. Use ligands like XPhos to enhance regioselectivity .
- Temperature Control : Optimize reflux conditions (e.g., 144°C for ester acetal formation ) to minimize side reactions.
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) for sulfonylation vs. non-polar solvents (toluene) for coupling steps.
Data Contradictions : If yields vary between batches, analyze by-products via LC-MS (e.g., using C18 columns with acetonitrile/phosphate buffer gradients ).
Basic Characterization: What analytical techniques are essential for structural confirmation?
- Spectroscopy :
- ¹H/¹³C NMR : Identify ester (δ ~3.7 ppm for OCH₃), sulfonamide (δ ~3.1 ppm for SO₂CH₃), and aryl protons (δ ~6.5–7.5 ppm) .
- IR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups.
- Melting Point : Compare observed mp with literature values (e.g., 137–140°C for sulfonyl-containing analogs ).
Advanced Characterization: How can impurities and degradation products be profiled?
- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Detect impurities like N-acetylated by-products (similar to EP impurity standards ).
- XRD : Resolve crystallographic ambiguities in the sulfonamide moiety (e.g., bond angles affecting bioactivity).
- HRMS : Confirm molecular ion [M+H]⁺ (expected m/z ~340–350) and fragment ions (e.g., loss of SO₂CH₃ group).
Stability Studies: What methodological approaches assess compound stability under varying conditions?
- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and acidic/basic conditions (pH 1–13) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf life. Monitor degradation via HPLC (e.g., formation of 4-aminobutanoate or aryl hydrolysis products).
Key Insight : Degradation pathways may involve ester hydrolysis (reverse of synthesis step 1) or sulfonamide cleavage.
Computational Modeling: How can molecular interactions be predicted for this compound?
- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with sulfonamide-binding pockets). Import SDF/MOL files (generated via tools like Gaussian) for 3D structural alignment .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).
Data Contradictions: How to resolve inconsistencies in synthesis yields or spectral data?
- By-Product Analysis : Use LC-MS to identify side products (e.g., incomplete coupling or over-sulfonylation). Compare retention times with reference standards (e.g., EP impurity B ).
- Reproducibility Checks : Standardize catalysts (e.g., Pd sources) and solvent purity. Document deviations in reaction parameters (e.g., temperature spikes during reflux ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
